2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE is a complex organic compound with the molecular formula C25H18ClN5O5S. This compound is known for its unique structural features, which include a thiazolidinone ring and a chlorobenzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenyl 2-chlorobenzoate with a thiazolidinone derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{[(5E)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-{[(5E)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DICHLOROBENZOATE
- 2-METHOXY-4-{[(5E)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,4-DICHLOROBENZOATE
Uniqueness
What sets 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H12ClNO4S2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C18H12ClNO4S2/c1-23-14-8-10(9-15-16(21)20-18(25)26-15)6-7-13(14)24-17(22)11-4-2-3-5-12(11)19/h2-9H,1H3,(H,20,21,25)/b15-9+ |
InChI Key |
BTAPZDBASSHEQS-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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